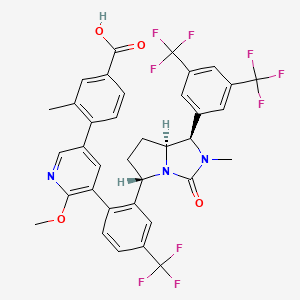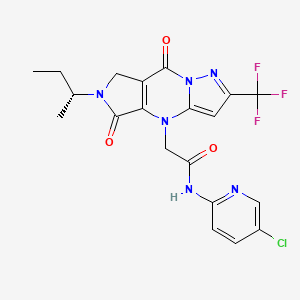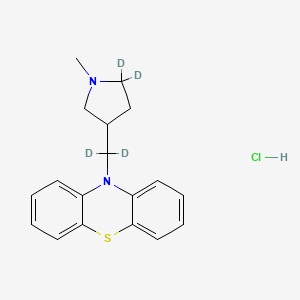
Methdilazine-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methdilazine-d4 (hydrochloride) is a deuterated form of methdilazine hydrochloride, a phenothiazine compound with antihistaminic activity. It is primarily used in the treatment of various dermatoses to relieve pruritus. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of methdilazine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methdilazine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the methdilazine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of methdilazine-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize deuterium incorporation.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions: Methdilazine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Methdilazine-d4 (hydrochloride) can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Oxidized derivatives of methdilazine-d4.
Reduction: Reduced forms of methdilazine-d4.
Substitution: Substituted methdilazine-d4 derivatives.
科学的研究の応用
Methdilazine-d4 (hydrochloride) has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of methdilazine in biological systems.
Drug Interaction Studies: It helps in understanding the interactions of methdilazine with other drugs and compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify methdilazine levels in biological samples.
Biological Research: Investigating the effects of methdilazine on various biological pathways and systems.
作用機序
Methdilazine-d4 (hydrochloride) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as pruritus, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. The molecular targets include the histamine H1 receptors on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
類似化合物との比較
- Chlorpromazine
- Trifluoperazine
- Thioridazine
特性
分子式 |
C18H21ClN2S |
|---|---|
分子量 |
336.9 g/mol |
IUPAC名 |
10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |
InChIキー |
IEISBKIVLDXSMZ-XZAFBHDOSA-N |
異性体SMILES |
[2H]C1(CC(CN1C)C([2H])([2H])N2C3=CC=CC=C3SC4=CC=CC=C42)[2H].Cl |
正規SMILES |
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



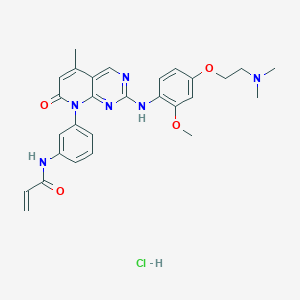
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
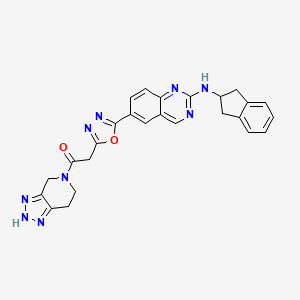
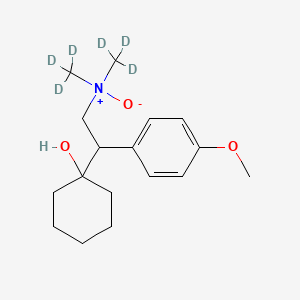


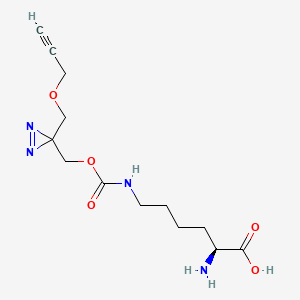
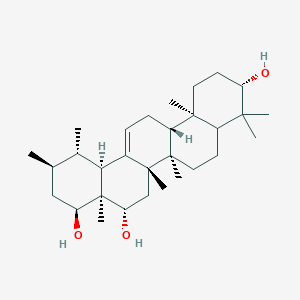
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

